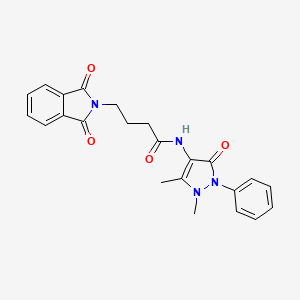![molecular formula C11H9N5O B6012783 7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6012783.png)
7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it is believed that this compound exerts its biological activity by binding to specific targets in the body, such as enzymes or receptors. By binding to these targets, this compound can modulate their activity and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to modulate the activity of various receptors, such as the adenosine receptor. This compound has also been shown to affect the expression of certain genes, such as those involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is that it exhibits a range of biological activities, making it a promising compound for further research. Additionally, the synthesis of this compound is relatively straightforward, making it accessible for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of interest is the development of derivatives of this compound with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Furthermore, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, should be explored. Finally, the development of new synthesis methods for this compound could lead to improved yields and reduced costs, making this compound more accessible for research and potential therapeutic use.
Méthodes De Synthèse
The synthesis of 7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 2-(cyclopropylamino)pyridine with 5-amino-1,2,4-triazole-3-carboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antimicrobial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
11-cyclopropyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-10-8-5-12-11-13-6-14-16(11)9(8)3-4-15(10)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSEQLYIZCHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)

amine dihydrochloride](/img/structure/B6012713.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![1-[2-methoxy-4-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6012742.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6012745.png)
![N-(2-methoxy-4-{[(phenylsulfonyl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B6012748.png)

![3-(2-furyl)-4-(2-morpholin-4-ylpyridin-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012757.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B6012770.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)
